6-Methyl-1,5-naphthyridin-2-ol
Overview
Description
6-Methyl-1,5-naphthyridin-2-ol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which 6-methyl-1,5-naphthyridin-2-ol belongs, exhibit a great variety of biological activities . They have been observed to act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions .
Mode of Action
It’s known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,6-naphthyridines, a related group of compounds, are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-naphthyridin-2-ol can be achieved through various methods. One common approach involves the cyclization of 6-methoxy-3-aminopyridine. This reaction typically requires specific catalysts and conditions to facilitate the formation of the naphthyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions. These methods are optimized for yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
6-Methyl-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another isomer with different biological and chemical properties.
1,8-Naphthyridine: Known for its distinct reactivity and applications.
2,7-Naphthyridine: Exhibits unique properties due to the arrangement of nitrogen atoms
Uniqueness
6-Methyl-1,5-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(10-6)4-5-9(12)11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGURRPTDBLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459363 | |
Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764717-60-4 | |
Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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